N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formamide and 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring structure but lacks the formamido and methoxyphenyl groups.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a similar benzodioxin ring but with different functional groups.
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Another compound with a benzodioxin ring, used in different applications.
Uniqueness
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(4-methoxyphenyl)ethylamino]-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O5/c1-14(20(24)22-12-11-15-7-9-16(26-2)10-8-15)23-21(25)19-13-27-17-5-3-4-6-18(17)28-19/h3-10,14,19H,11-13H2,1-2H3,(H,22,24)(H,23,25)/t14-,19?/m0/s1 |
InChI Key |
IMKYCLDGPPTZEB-KTQQKIMGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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